4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine
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Overview
Description
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic compound featuring multiple functional groups, including piperidine and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of sulfonyl groups: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Coupling reactions: These steps involve linking the piperidine and sulfonylphenoxy groups through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-[(4-Methylpiperidin-1-yl)oxy]aniline
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino}phenylbenzamide
Uniqueness
4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is unique due to its combination of piperidine and sulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-19-11-15-25(16-12-19)32(27,28)23-7-3-21(4-8-23)31-22-5-9-24(10-6-22)33(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFQLZBNXMOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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